![molecular formula C13H10Br2N2O2 B3841359 N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B3841359.png)
N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide
Overview
Description
N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide, also known as DBFH, is a synthetic compound with potential applications in scientific research. DBFH is a hydrazone derivative of 2-phenylacetohydrazide and has been studied for its potential biological activity.
Mechanism of Action
The exact mechanism of action of N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide is not fully understood. However, studies have suggested that N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide may inhibit cancer cell growth by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has also been shown to inhibit cell proliferation by inducing cell cycle arrest. Additionally, N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide in lab experiments is its potential as an anti-cancer agent. N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has been shown to inhibit the growth of a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and activity.
Future Directions
There are several potential future directions for research on N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide. One area of interest is the development of more efficient synthesis methods for N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide and its analogs. Another area of interest is the investigation of the potential anti-cancer activity of N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide in combination with other drugs. Further studies are also needed to fully elucidate the mechanism of action of N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide and its potential as an anti-inflammatory and antioxidant agent.
Scientific Research Applications
N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has been studied for its potential biological activity, particularly as an anti-cancer agent. Studies have shown that N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide inhibits the growth of cancer cells in vitro and in vivo. N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide has also been studied for its potential anti-inflammatory and antioxidant activity.
properties
IUPAC Name |
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2/c14-11-7-10(19-13(11)15)8-16-17-12(18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,18)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPELWZGAUFTQ-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=C(O2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=C(O2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-phenylacetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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